Cas no 34340-51-7 ((2S)-2,3-dihydroamentoflavone)

(2S)-2,3-dihydroamentoflavone structure
Nome del prodotto:(2S)-2,3-dihydroamentoflavone
(2S)-2,3-dihydroamentoflavone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-2,3-dihydroamentoflavone
- 2,3-Dihydroamentoflavon
- 2,3-Dihydroamentoflavone
- amentoflavone
- DTXSID401346239
- 2,3 Dihydroamentoflavone
- 34340-51-7
- 8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- FD161082
- 2,3-dihydroamentoflavone
-
- Inchi: InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2
- Chiave InChI: JVBCTBWKMWXQQO-UHFFFAOYSA-N
- Sorrisi: C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
Proprietà calcolate
- Massa esatta: 540.10564683g/mol
- Massa monoisotopica: 540.10564683g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 3
- Complessità: 991
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 174Ų
Proprietà sperimentali
- Colore/forma: Yellow powder
(2S)-2,3-dihydroamentoflavone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5490-5 mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-20 | ||
TargetMol Chemicals | TN5490-1 mL * 10 mM (in DMSO) |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,650 | 2023-07-11 | |
TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-24 | ||
TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-20 | ||
TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-24 |
(2S)-2,3-dihydroamentoflavone Letteratura correlata
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
34340-51-7 ((2S)-2,3-dihydroamentoflavone) Prodotti correlati
- 16906-37-9(Benzene,1,1'-[(1Z)-1,2-ethenediylbis(thiomethylene)]bis- (9CI))
- 1248037-61-7([(5-methyl-1,2-oxazol-3-yl)methyl](propan-2-yl)amine)
- 88578-07-8(Imoxiterol)
- 583032-72-8(2-Pyrimidinamine, 4-(3-bromophenyl)-6-(4-chlorophenyl)-)
- 1864351-25-6(2-Chloro-6-methylpyridin-3-yl sulfamate)
- 1251624-91-5(1-phenyl-3-2-(thiophen-3-yl)ethylurea)
- 1897907-51-5(3-(3-bromo-4,5-dimethoxyphenyl)propanal)
- 1568226-97-0((1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol)
- 658699-90-2(4-(2-fluorophenyl)pyrimidin-2-amine)
- 2172276-07-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluoro-N-methylbutanamidooxy}acetic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
